molecular formula C13H17NOS B14472550 4-Thiazolidinone, 3-butyl-2-phenyl- CAS No. 65655-82-5

4-Thiazolidinone, 3-butyl-2-phenyl-

Cat. No.: B14472550
CAS No.: 65655-82-5
M. Wt: 235.35 g/mol
InChI Key: FDFGDMUSNACTAQ-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 3-butyl-2-phenyl- is a heterocyclic organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4-Thiazolidinone, 3-butyl-2-phenyl- consists of a five-membered ring containing sulfur and nitrogen atoms, with a butyl group at the third position and a phenyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3-butyl-2-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of a substituted aniline with thioglycolic acid in the presence of a catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.

Example Reaction:

    Step 1: Condensation of substituted aniline with thioglycolic acid.

    Step 2: Cyclization of the intermediate Schiff base to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of 4-Thiazolidinone, 3-butyl-2-phenyl- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and solvent-free conditions to improve yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3-butyl-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions at the phenyl ring or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.

    Antioxidant Properties: Scavenges free radicals and reduces oxidative stress.

Medicine

    Anti-inflammatory: Reduces inflammation in various models.

    Anticancer: Shows potential in inhibiting the growth of cancer cells.

Industry

    Dye Manufacturing: Used as an intermediate in the production of dyes.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3-butyl-2-phenyl- involves its interaction with various molecular targets:

    Enzyme Inhibition: Inhibits enzymes involved in inflammation and cancer cell proliferation.

    Receptor Binding: Binds to specific receptors on microbial cells, leading to their death.

    Antioxidant Activity: Neutralizes free radicals by donating electrons.

Comparison with Similar Compounds

4-Thiazolidinone, 3-butyl-2-phenyl- can be compared with other thiazolidinone derivatives:

    2-Phenyl-4-thiazolidinone: Similar structure but different substitution pattern, leading to varied biological activities.

    3-Butyl-2-thioxo-4-thiazolidinone: Contains a thioxo group, which imparts different chemical reactivity and biological properties.

    2,4-Thiazolidinedione: Lacks the phenyl and butyl groups, used primarily in diabetes treatment.

Conclusion

4-Thiazolidinone, 3-butyl-2-phenyl- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. Further research into its properties and applications could lead to the development of new therapeutic agents and industrial products.

Properties

CAS No.

65655-82-5

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

3-butyl-2-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H17NOS/c1-2-3-9-14-12(15)10-16-13(14)11-7-5-4-6-8-11/h4-8,13H,2-3,9-10H2,1H3

InChI Key

FDFGDMUSNACTAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(SCC1=O)C2=CC=CC=C2

Origin of Product

United States

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